REACTION_SMILES
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[CH2:9]([Li:10])[CH2:11][CH2:12][CH3:13].[Cl:14][C:15](=[O:16])[O:17][CH3:18].[Cl:1][c:2]1[n:3][c:4]([F:8])[cH:5][cH:6][cH:7]1.[O:19]1[CH2:20][CH2:21][CH2:22][CH2:23]1>>[Cl:1][c:2]1[n:3][c:4]([F:8])[c:5]([C:15](=[O:16])[O:17][CH3:18])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cccc(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(Cl)nc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |